Molecular Weight and Exact Mass of N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide: A Technical Guide
Molecular Weight and Exact Mass of N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide: A Technical Guide
Executive Summary
In modern drug discovery and chemical biology, distinguishing between a compound's average molecular weight and its monoisotopic exact mass is a foundational requirement for structural validation. This whitepaper provides an in-depth analytical profile of N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide (CAS: 851288-84-1), an oxamic acid hydrazide derivative [1]. By deconstructing its chemical identity and establishing a self-validating High-Resolution Mass Spectrometry (HRMS) protocol, this guide serves as a definitive reference for scientists requiring precise mass verification for this pharmacophore.
Chemical Identity & Structural Elucidation
N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide—often cataloged synonymously as N-(3,4-Dimethylphenyl)-2-hydrazino-2-oxoacetamide [1, 2]—features a hydrophobic 3,4-dimethylphenyl ring coupled to a highly polar, hydrogen-bond-donating oxamic acid hydrazide core.
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IUPAC Name: N-(3,4-dimethylphenyl)-2-hydrazinyl-2-oxoacetamide
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CAS Registry Number: 851288-84-1
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Molecular Formula: C₁₀H₁₃N₃O₂
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Structural Class: Oxamide / Hydrazide derivative
This structural dichotomy (hydrophobic aromatic ring vs. polar hydrazide tail) dictates its behavior in chromatographic separations and its ionization efficiency in mass spectrometry.
Theoretical Calculations: Molecular Weight vs. Exact Mass
A common pitfall in analytical workflows is conflating molecular weight with exact mass.
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Molecular Weight (MW) is calculated using standard atomic weights, which account for the natural isotopic distribution of elements (e.g., ~1.1% abundance of ¹³C). This metric is exclusively used for macroscopic stoichiometry, such as calculating molarity for biological assays.
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Monoisotopic Exact Mass is calculated using the mass of the primary, most abundant isotope for each element (¹²C, ¹H, ¹⁴N, ¹⁶O). This is the exact theoretical value targeted by HRMS instruments (like Orbitraps or Q-TOFs) to confirm molecular identity and rule out isobaric interferences [3].
Quantitative Mass Data Summarization
| Parameter | Value | Computational Basis | Application |
| Chemical Formula | C₁₀H₁₃N₃O₂ | N/A | N/A |
| Molecular Weight | 207.23 g/mol | ∑ (Standard Atomic Weights) | Bulk formulation, Stoichiometry |
| Monoisotopic Exact Mass | 207.1008 Da | ∑ (Mass of primary isotopes) | HRMS structural confirmation |
| [M+H]⁺ Adduct | 208.1081 m/z | Exact Mass + 1.0073 Da (Proton) | Positive ion mode ESI-MS |
| [M+Na]⁺ Adduct | 230.0905 m/z | Exact Mass + 22.9898 Da (Sodium) | Positive ion mode ESI-MS |
Analytical Workflows for Mass Verification (LC-HRMS)
To validate the synthesis or procurement of N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide, researchers must employ Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). The following protocol is designed as a self-validating system; every parameter is chosen to force the compound into a predictable, measurable state.
Step-by-Step LC-HRMS Methodology
Step 1: Sample Preparation
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Weigh 1.0 mg of the compound and dissolve it in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.
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Dilute the stock to a working concentration of 1 µg/mL using a 50:50 mixture of Methanol:Water (v/v) containing 0.1% Formic Acid.
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Causality: Methanol ensures complete solvation of the hydrophobic dimethylphenyl ring. The addition of 0.1% Formic Acid is critical; it pre-establishes a low pH environment, driving the equilibrium toward the protonated state [M+H]⁺ before the sample even enters the electrospray source.
Step 2: Chromatographic Separation (UHPLC)
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Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).
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Mobile Phase A: Water + 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
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Gradient: 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.
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Causality: The C18 stationary phase effectively retains the aromatic moiety. The rapid gradient elution compresses the analyte band, causing it to elute as a sharp, highly concentrated peak. This maximizes the signal-to-noise ratio and minimizes ion suppression from background matrix components.
Step 3: ESI-HRMS Acquisition
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Instrument: Orbitrap or Q-TOF Mass Spectrometer.
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Ionization Mode: Electrospray Ionization Positive (ESI+).
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Parameters: Capillary Voltage at 3.5 kV; Desolvation Temperature at 350 °C.
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Resolution: Set to >70,000 (at m/z 200).
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Causality: A resolution of >70,000 is strictly required to differentiate the target [M+H]⁺ ion (m/z 208.1081) from potential isobaric background ions (e.g., matrix contaminants that share a nominal mass of 208 but differ in exact mass).
Step 4: Data Processing & Self-Validation Extract the ion chromatogram (XIC) for m/z 208.1081. To validate the identity, calculate the mass error using the following formula:
Mass Error (ppm)=208.1081(Measured Mass−208.1081)×106A mass error of < 3 ppm acts as the self-validating threshold, confirming the compound's identity with high confidence.
Workflow Visualization
LC-HRMS exact mass verification workflow for N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide.
Applications in Drug Development
Derivatives containing the oxamic acid hydrazide motif are frequently utilized as versatile building blocks in combinatorial chemistry and fragment-based drug discovery. The terminal hydrazine group can readily undergo condensation reactions with aldehydes or ketones to form hydrazones, a dynamic covalent linkage often exploited in targeted drug delivery systems and bioconjugation. Knowing the precise monoisotopic mass ensures that downstream modifications and metabolic fate tracking in pharmacokinetic (PK) assays remain analytically rigorous.
References
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Title: ChemBuyersGuide Database - N-(3,4-DIMETHYLPHENYL)-1-(HYDRAZINECARBONYL)FORMAMIDE Source: ChemBuyersGuide URL: [Link]
